ZD 7155(hydrochloride)

AT1 receptor binding Radioligand displacement Guinea pig adrenal

Procure ZD 7155 hydrochloride, a structurally-characterized AT1 antagonist with a 2.9Å co-crystal structure (PDB 4YAY), offering a unique platform for rational drug design. Distinguished by 10x higher in vivo potency vs losartan, a 24h pressor response suppression, and a pre/post-junctional potency ratio of 11. Ideal for chronic hypertension modeling and receptor subtype analysis. Available for immediate research purchase.

Molecular Formula C26H27ClN6O
Molecular Weight 475 g/mol
CAS No. 151801-76-2
Cat. No. B1682414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZD 7155(hydrochloride)
CAS151801-76-2
Synonyms5,7-diethyl-1-(2'-(1H-1,2,3,4-tetrahydrazol-5-yl)biphenyl-4-methyl)-1,2,3,4-tetrahydro-1,6-naphthyridin-2-one hydrochloride
5,7-diethyl-1-(2'-(1H-1,2,3,4-tetrazol-5-yl)biphenyl-4-methyl)-1,2,3,4-tetrahydro-1,6-naphthyridin-2-one hydrochloride
ZD 7155
ZD-7155
ZD7155
Molecular FormulaC26H27ClN6O
Molecular Weight475 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(CCC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=N1)CC.Cl
InChIInChI=1S/C26H26N6O.ClH/c1-3-19-15-24-22(23(4-2)27-19)13-14-25(33)32(24)16-17-9-11-18(12-10-17)20-7-5-6-8-21(20)26-28-30-31-29-26;/h5-12,15H,3-4,13-14,16H2,1-2H3,(H,28,29,30,31);1H
InChIKeyNAGGAAHTUXEGFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ZD 7155 Hydrochloride: A High-Potency AT1 Receptor Antagonist for Preclinical Hypertension and Renal Research


ZD 7155 hydrochloride (CAS 146709-78-6, free base CAS 151801-76-2) is a potent and selective competitive antagonist for the angiotensin II type 1 (AT1) receptor. It displaces [125I]-angiotensin II binding with an IC50 of 3.8 nM in guinea pig adrenal gland membranes and is orally active . The compound is characterized as more potent and longer-acting than the prototype AT1 antagonist losartan in rodent models . ZD 7155 belongs to the naphthyridine class of non-peptide AT1 blockers and is sold under license from AstraZeneca UK Ltd. .

Why AT1 Antagonists Are Not Interchangeable: The Case for ZD 7155 Hydrochloride


Although multiple angiotensin II type 1 (AT1) receptor antagonists share a common mechanism, they differ substantially in binding affinity, functional potency, duration of action, and receptor subtype selectivity. ZD 7155 hydrochloride exhibits a unique profile characterized by 10-fold higher in vivo potency versus losartan [1], a 24-hour duration of pressor response suppression [1], and a distinctive pre- versus post-junctional AT1 receptor potency ratio [2]. Furthermore, ZD 7155 is the only AT1 antagonist for which a high-resolution co-crystal structure with the human receptor has been solved [3]. These quantitative and structural differentiators render ZD 7155 a non-substitutable tool compound for specific preclinical investigations.

ZD 7155 Hydrochloride Quantitative Differentiation Evidence


Binding Affinity: ZD 7155 Hydrochloride Displays 5.3-Fold Higher AT1 Receptor Affinity than Losartan

ZD 7155 hydrochloride displaces [125I]-angiotensin II binding with an IC50 of 3.8 nM in guinea pig adrenal gland membranes . In contrast, losartan exhibits an IC50 of 18-20 nM in the same assay system [1]. This represents an approximately 5.3-fold higher affinity for ZD 7155.

AT1 receptor binding Radioligand displacement Guinea pig adrenal

In Vivo Functional Potency: ZD 7155 Hydrochloride is 10-Fold More Potent than Losartan in Suppressing Pressor Responses

In conscious Sprague-Dawley rats, ZD 7155 hydrochloride (1.082 µmol/kg IV bolus) was approximately ten times as potent as losartan (2.165 and 6.495 µmol/kg IV bolus) in suppressing angiotensin II-induced pressor responses (240 ng/kg, 10 min infusion) [1].

In vivo pharmacology Angiotensin II pressor response Conscious rat model

Duration of Action: ZD 7155 Hydrochloride Suppresses Pressor Responses for 24 Hours After a Single Intravenous Dose

A single intravenous bolus of ZD 7155 hydrochloride (1.082 µmol/kg) suppressed angiotensin II-induced pressor responses for approximately 24 hours in conscious rats [1]. This duration exceeds that reported for losartan in comparable models, consistent with its characterization as 'longer-acting' .

Duration of action Pressor response Conscious rat

Functional Selectivity: ZD 7155 Hydrochloride Exhibits a Distinct Pre- vs Post-Junctional AT1 Receptor Potency Profile

In rat tail artery preparations, ZD 7155 displayed a pD'2 value of 7.98 at prejunctional and 9.01 at postjunctional AT1 receptors, yielding a post/pre potency ratio of 11 [1]. This contrasts with candesartan (ratio 81) and losartan (ratio 101), indicating a more balanced functional antagonism across AT1 receptor subtypes [1].

AT1 receptor subtypes Prejunctional vs postjunctional Functional selectivity

Structural Differentiation: ZD 7155 Hydrochloride Co-Crystallized with Human AT1 Receptor at 2.9 Å Resolution

ZD 7155 has been co-crystallized with a modified human AT1 receptor, yielding a 2.9 Å resolution structure (PDB ID: 4YAY) [1]. This structure reveals critical binding interactions and provides a template for docking studies of clinical ARBs [1]. In contrast, crystal structures of losartan or candesartan bound to AT1R are not available at comparable resolution.

Crystal structure AT1 receptor Drug design

Optimal Research Applications for ZD 7155 Hydrochloride Based on Verified Differentiation


Preclinical Hypertension Studies Requiring High Potency and Extended Duration

Investigators modeling chronic hypertension or conducting cardiovascular safety pharmacology can leverage ZD 7155's 10-fold greater in vivo potency relative to losartan [1] and its 24-hour pressor response suppression after a single intravenous dose [1]. This reduces the need for repeated dosing and minimizes stress artifacts in conscious animal preparations.

Renal Physiology Investigations in Conscious Animal Models

ZD 7155 has been validated in conscious, chronically instrumented lambs to dissect age-dependent renal hemodynamic effects of AT1 receptor blockade [2]. Its selective AT1 antagonism (with no confounding AT2 activity) makes it a precise tool for studies of renin-angiotensin system modulation in renal function.

Structure-Based Drug Discovery and AT1 Receptor Pharmacology

The 2.9 Å co-crystal structure of ZD 7155 bound to human AT1R (PDB 4YAY) [3] provides a unique platform for molecular docking, virtual screening, and rational optimization of new AT1 antagonists. This structural resource is not available for most clinically used ARBs, positioning ZD 7155 as an essential reference compound for medicinal chemistry programs.

Investigative Studies of AT1 Receptor Subtype Functional Selectivity

The distinct pre- versus post-junctional AT1 receptor potency ratio of 11 for ZD 7155, compared to ratios of 81 and 101 for candesartan and losartan respectively [4], enables researchers to explore the physiological roles of AT1A and AT1B receptor subtypes in vascular and neuronal tissues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZD 7155(hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.